molecular formula C14H10F2O2 B3374483 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one CAS No. 1019479-77-6

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one

Cat. No.: B3374483
CAS No.: 1019479-77-6
M. Wt: 248.22 g/mol
InChI Key: DKBPYUCZRNEZSU-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of two fluorine atoms and a phenoxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one typically involves the reaction of 5-fluoro-2-(3-fluorophenoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethanoic acid.

    Reduction: Formation of 1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethanol.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

  • 1-[5-Fluoro-2-hydroxyphenyl]ethan-1-one
  • 1-[5-Fluoro-2-(4-fluorophenoxy)phenyl]ethan-1-one
  • 1-[5-Fluoro-2-(3-chlorophenoxy)phenyl]ethan-1-one

Comparison: 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is unique due to the specific positioning of the fluorine atoms and the phenoxy group. This configuration can result in distinct chemical and biological properties compared to its analogs. For example, the presence of multiple fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.

Properties

IUPAC Name

1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-9(17)13-8-11(16)5-6-14(13)18-12-4-2-3-10(15)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBPYUCZRNEZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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